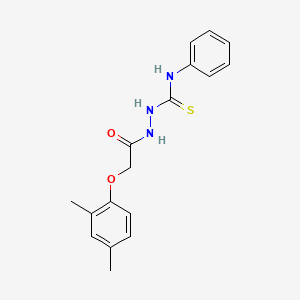
1-(2-(2,4-Dimetilfenoxi)acetil)-4-feniltiosemicarbazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide is a semi-synthetic compound that belongs to the class of semicarbazones. This compound is known for its biological activities, including antitumor, antiviral, and antibacterial effects.
Aplicaciones Científicas De Investigación
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other bioactive compounds.
Biology: The compound has shown potential as an inhibitor of the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates.
Medicine: Its antitumor, antiviral, and antibacterial properties make it a candidate for drug development.
Industry: The compound’s unique chemical properties are utilized in the development of new materials and industrial processes.
Métodos De Preparación
The synthesis of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide involves the reaction of 2,4-dimethylphenoxyacetic acid with thiosemicarbazide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The product is then purified through recrystallization to obtain a white to light yellow solid with a melting point of 171-173°C.
Análisis De Reacciones Químicas
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like bromine or chlorine under acidic conditions.
Mecanismo De Acción
The mechanism of action of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates. This inhibition can lead to reduced blood sugar levels, making it a potential therapeutic agent for diabetes management.
Comparación Con Compuestos Similares
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide can be compared with other semicarbazone derivatives, such as:
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide: This compound shares a similar structure but lacks the thiosemicarbazide moiety.
Thiophene derivatives: These compounds also exhibit significant biological activities and are used in various industrial applications.
Propiedades
IUPAC Name |
1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-8-9-15(13(2)10-12)22-11-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSDGMLJMFWPBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
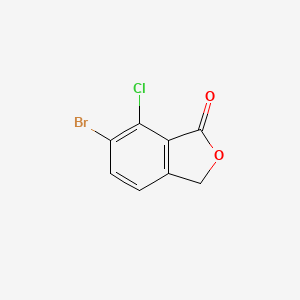
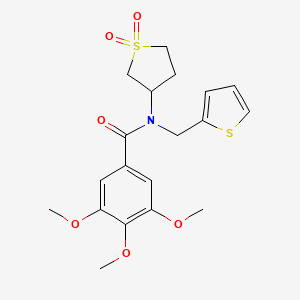
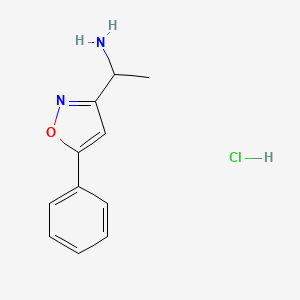
![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)
![3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2375897.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2375898.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2375899.png)
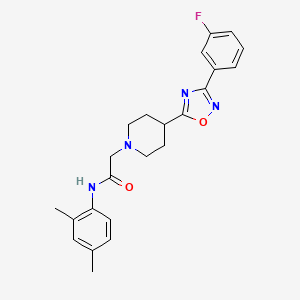
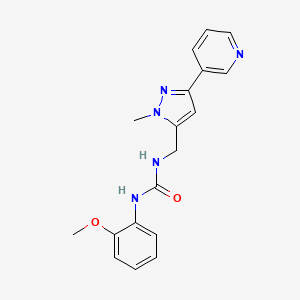
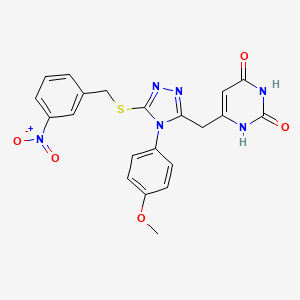
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2375909.png)
![Tert-butyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2375912.png)
